molecular formula C23H28N2O4 B12191587 N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12191587
M. Wt: 396.5 g/mol
InChI Key: PXXUEQXBJHRGJF-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group. The carboxamide nitrogen is further modified with two distinct substituents:

  • An oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group, which enhances solubility and metabolic stability compared to purely aromatic substituents.

The compound’s molecular formula is inferred as C₂₄H₂₉N₂O₄ based on structural analogs (e.g., ), with a molecular weight of approximately 421.5 g/mol.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H28N2O4/c1-24(2)18-11-9-17(10-12-18)14-25(15-19-6-5-13-27-19)23(26)22-16-28-20-7-3-4-8-21(20)29-22/h3-4,7-12,19,22H,5-6,13-16H2,1-2H3

InChI Key

PXXUEQXBJHRGJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other selective reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a benzodioxane moiety with a dimethylaminophenyl group and an oxolan ring. This structural configuration is significant for its biological activity. The molecular formula is C25H33N3O4C_{25}H_{33}N_{3}O_{4} with a molecular weight of approximately 471.6 g/mol .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzodioxane derivatives. For instance, derivatives of 1,4-benzodioxane have shown notable anti-inflammatory and anticancer activities. The compound's structure suggests that it may interact with cellular pathways involved in tumor growth and metastasis. A study demonstrated that related compounds could inhibit breast and pancreatic cancer cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory effects of benzodioxane derivatives are well-documented. Research indicates that modifications to the benzodioxane structure can enhance its anti-inflammatory activity. For example, a specific analog with an acetic acid substituent showed significant anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Similar benzodioxane derivatives have been studied for their ability to inhibit bacterial growth and could be explored for developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of various benzodioxane derivatives, including N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to their ability to induce apoptosis and inhibit cell migration.

Case Study 2: Anti-inflammatory Mechanism

Another investigation evaluated the anti-inflammatory properties of similar compounds through in vitro assays measuring cytokine production in activated macrophages. The study found that certain derivatives reduced the levels of pro-inflammatory cytokines significantly, suggesting a mechanism that could be harnessed for therapeutic purposes in chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeCompound VariantsObserved Effects
AnticancerVarious benzodioxane derivativesInhibition of cancer cell proliferation
Anti-inflammatoryBenzodioxane analogs with acetic acid substituentsReduced cytokine production
AntimicrobialRelated benzodioxane compoundsInhibition of bacterial growth

Table 2: Synthesis Pathways for Derivatives

StepReagents/ConditionsYield (%)
Synthesis of BenzodioxaneK₂CO₃ in acetone45
Formation of AmidesReaction with primary/secondary aminesAverage 43

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related benzodioxine derivatives. Key parameters include substituent effects , pharmacokinetic properties , and bioactivity .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 2,3-Dihydro-1,4-benzodioxine N-[(4-dimethylaminophenyl)methyl], N-[(oxolan-2-yl)methyl] ~421.5 Enhanced solubility (oxolane), CNS penetration potential (dimethylamino)
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-2-(p-tolyloxymethyl)benzamide () 2,3-Dihydro-1,4-benzodioxine 2-(p-tolyloxymethyl)benzamide ~405.4 Lower solubility due to aromatic substituent; potential CYP450 interactions
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-(4-((dimethylamino)methyl)phenyl)-2-methoxypyridin-3-amine () Benzodioxine-pyridine hybrid 2-methoxy pyridine, 4-(dimethylamino)phenyl ~433.5 RAS inhibitory activity; improved binding affinity due to pyridine scaffold
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide () 2,3-Dihydro-1,4-benzodioxine Ethyl-linked 4-fluorobenzamide ~357.4 Reduced metabolic stability (ethyl linker); fluorinated aromatic group enhances lipophilicity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide () Benzodioxine-thiazole hybrid Thiazole with 4-bromophenyl ~443.3 Antiproliferative activity (thiazole moiety); bromine enhances halogen bonding

Key Observations:

Substituent Effects on Solubility: The target compound’s oxolan-2-ylmethyl group improves aqueous solubility compared to purely aromatic substituents (e.g., p-tolyloxymethyl in ) .

Bioactivity :

  • Pyridine-containing analogs () exhibit RAS inhibitory activity , suggesting the target compound may share similar signaling pathway modulation .
  • Thiazole derivatives () show antiproliferative effects, highlighting the benzodioxine scaffold’s versatility in targeting diverse biological pathways .

Metabolic Stability :

  • Ethyl-linked compounds () are prone to oxidative metabolism, whereas the target compound’s oxolane group may reduce susceptibility to CYP450 enzymes .

Biological Activity

N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes available research findings regarding its biological activity, including antitumor and antimicrobial properties.

The molecular formula of the compound is C23H28N2O4C_{23}H_{28}N_{2}O_{4}, with a molecular weight of 396.5 g/mol. The structure features a benzodioxine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H28N2O4
Molecular Weight396.5 g/mol
CAS Number885733-74-4

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, research involving human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects.

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate that the compound exhibits dose-dependent cytotoxicity:

Cell LineIC50 (μM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound may be a promising candidate for further development as an antitumor drug.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve interference with bacterial cell wall synthesis and function.

The proposed mechanism of action for this compound includes:

  • DNA Interaction : The compound has been shown to bind to DNA, particularly within the minor groove, disrupting normal cellular processes.
  • Protein Inhibition : It may inhibit specific proteins involved in cell proliferation and survival pathways.

Case Studies

Several studies have focused on the biological activity of related compounds within the same structural family, providing insights into their therapeutic potential:

  • Study on Antitumor Efficacy :
    • A study published in PMC evaluated various derivatives of benzodioxine compounds for their antitumor activity against lung cancer cell lines.
    • Results indicated that modifications in the side chains significantly affected cytotoxicity and selectivity towards cancer cells over normal cells .
  • Antimicrobial Assessment :
    • Another research article examined the antimicrobial properties of similar compounds against resistant bacterial strains.
    • The findings suggested that structural variations could enhance activity against specific pathogens, indicating a need for further optimization .

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